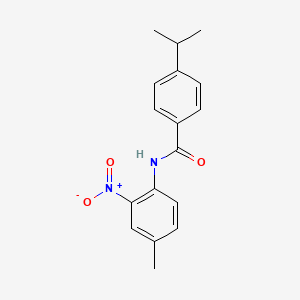
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-(diisobutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride is a chemical compound that is widely used in scientific research. It is a selective β-adrenergic receptor antagonist that is commonly referred to as propranolol. Propranolol has been used for many years as a medication to treat hypertension, angina, and other cardiovascular conditions. However, in recent years, its use has expanded to include a variety of research applications.
Wirkmechanismus
Propranolol works by selectively blocking β-adrenergic receptors. These receptors are found in many different tissues throughout the body, including the heart, lungs, and blood vessels. When these receptors are activated, they can cause an increase in heart rate, blood pressure, and bronchodilation. By blocking these receptors, propranolol can reduce the effects of sympathetic nervous system activation.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects. Some of these include:
1. Reduction in heart rate and blood pressure
2. Decrease in bronchodilation
3. Inhibition of glycogenolysis in the liver
4. Inhibition of lipolysis in adipose tissue
Vorteile Und Einschränkungen Für Laborexperimente
Propranolol has a number of advantages for use in lab experiments. Some of these include:
1. Selective blocking of β-adrenergic receptors
2. Widely available and relatively inexpensive
3. Can be administered orally or intravenously
However, there are also some limitations to the use of propranolol in lab experiments. Some of these include:
1. Potential for off-target effects
2. Limited selectivity for specific β-adrenergic receptor subtypes
3. Potential for interactions with other drugs or experimental manipulations
Zukünftige Richtungen
For the use of propranolol in research include investigating its role in various disease states and developing more selective antagonists.
Wissenschaftliche Forschungsanwendungen
Propranolol has been used in a variety of scientific research applications due to its ability to selectively block β-adrenergic receptors. These receptors are found in many different tissues throughout the body and play a role in a wide range of physiological processes. Some of the research areas where propranolol has been used include:
1. Neuroscience: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of memory consolidation and emotional processing.
2. Cancer Research: Propranolol has been investigated as a potential treatment for various types of cancer, including breast cancer and melanoma.
3. Cardiovascular Research: Propranolol has been used to investigate the role of β-adrenergic receptors in the regulation of heart function and blood pressure.
Eigenschaften
IUPAC Name |
1-[bis(2-methylpropyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2.ClH/c1-14(2)10-19(11-15(3)4)12-17(20)13-21-18-9-7-6-8-16(18)5;/h6-9,14-15,17,20H,10-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRPFLMGAZYEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(CC(C)C)CC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
![6-(4-bromophenyl)-3,5,5-trimethyl-3-[2-(4-nitrophenyl)-2-oxoethyl]dihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3981226.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)
![4-{[1-(2-chlorophenyl)piperidin-4-yl]amino}-N,N-dimethylbutanamide](/img/structure/B3981238.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3981273.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3981278.png)
![3-(butyrylamino)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]benzamide](/img/structure/B3981294.png)
![N-allyl-4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinecarbothioamide](/img/structure/B3981304.png)
![N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3981307.png)
![N-[3-(acetylamino)phenyl]-2-{2-nitro-4-[(trifluoromethyl)thio]phenoxy}acetamide](/img/structure/B3981315.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981319.png)
